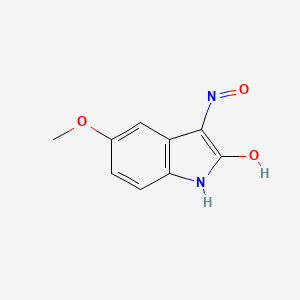
3-phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid, also known as PTPA or Ph-TPA, is a small molecule used in a wide range of scientific research applications. It is a versatile compound that has been used in the synthesis of various organic compounds, as well as in biochemical and physiological studies. PTPA has been extensively studied in recent years, and its use has become increasingly widespread.
科学的研究の応用
3-phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid has been widely used in scientific research due to its versatility in synthesis and its ability to act as a ligand for a variety of metal ions. It has been used in the synthesis of a number of organic compounds, including chiral compounds, heterocyclic compounds, and polymers. This compound has also been used in biochemical and physiological studies, as it has been found to bind to a variety of proteins and enzymes, making it a useful tool for studying their structure and function.
作用機序
The mechanism of action of 3-phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid is not yet fully understood, but it is believed to involve the binding of the molecule to proteins and enzymes, resulting in a change in their structure and function. This compound has been found to bind to a variety of proteins, including the enzyme cytochrome P450, which is involved in the metabolism of drugs. This binding is thought to be due to the presence of the triazole moiety in the molecule, which is known to bind to proteins and enzymes.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450, resulting in a decrease in the metabolism of drugs. It has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. In addition, this compound has been found to inhibit the growth of a variety of bacteria, including Staphylococcus aureus and Escherichia coli.
実験室実験の利点と制限
The use of 3-phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid in laboratory experiments has a number of advantages. It is a versatile compound that can be used in the synthesis of a variety of organic compounds, and it is relatively easy to synthesize. In addition, it has been found to bind to a variety of proteins and enzymes, making it a useful tool for studying their structure and function. However, there are a few limitations to the use of this compound in laboratory experiments. It is not always possible to obtain a pure sample of the compound, as it is often present in a mixture of isomers. In addition, the binding of this compound to proteins and enzymes is not always specific, meaning that it can bind to other proteins and enzymes that are not the target of the experiment.
将来の方向性
The use of 3-phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid in scientific research has been increasing in recent years, and there are a number of potential future directions that could be explored. These include further research into the mechanism of action of this compound, as well as its potential applications in drug design and development. In addition, further research could be done into the use of this compound in the synthesis of other organic compounds, as well as its potential use in biotechnology and medicine. Finally, further research into the potential toxicity of this compound could be conducted, as well as its potential for use in environmental remediation.
合成法
3-phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid can be synthesized by a number of methods, including the reaction of 4-hydroxy-2-methyl-2H-1,2,4-triazole (HMT) with benzyl chloroformate in the presence of a base such as sodium hydroxide. This reaction produces a mixture of the desired product, this compound, and an isomeric compound, 4-phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid. The desired product can be isolated from the mixture by liquid-liquid extraction.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid involves the reaction of 3-phenylpropanoic acid with 4H-1,2,4-triazole-4-carboxylic acid, followed by a series of chemical reactions to form the final product.", "Starting Materials": [ "3-phenylpropanoic acid", "4H-1,2,4-triazole-4-carboxylic acid", "Thionyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: 3-phenylpropanoic acid is reacted with thionyl chloride in the presence of ethanol to form 3-phenylpropanoyl chloride.", "Step 2: 4H-1,2,4-triazole-4-carboxylic acid is reacted with sodium hydroxide in water to form 4H-1,2,4-triazole-4-carboxylate.", "Step 3: 3-phenylpropanoyl chloride is reacted with 4H-1,2,4-triazole-4-carboxylate in the presence of diethyl ether to form 3-phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid chloride.", "Step 4: The resulting chloride is treated with sodium bicarbonate in water to form 3-phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid." ] } | |
CAS番号 |
1247194-95-1 |
分子式 |
C11H11N3O2 |
分子量 |
217.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1-benzylpiperidin-4-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B6588109.png)
![4-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6588116.png)
![3-benzyl-1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6588123.png)
![2-[2-(diethylamino)-5,7-dioxo-6-(prop-2-en-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B6588124.png)

![N-[(4-bromophenyl)methylidene]hydroxylamine](/img/structure/B6588130.png)

![2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6588147.png)
![[5-(4-bromophenyl)furan-2-yl]methanamine hydrochloride](/img/structure/B6588152.png)
![2-[3-(3-phenylpropoxy)phenyl]ethan-1-amine](/img/structure/B6588165.png)
![7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B6588179.png)